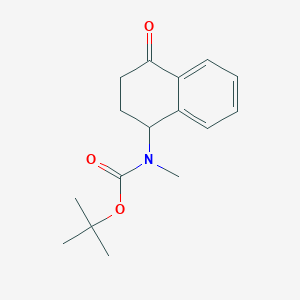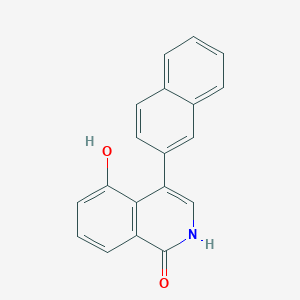
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a chemical compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a hydroxy group, a benzoic acid moiety, and an isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid typically involves the condensation of an aromatic amine with a suitable carboxylic acid derivative. One common method is the reaction of 5-hydroxy-1-oxo-1,2-dihydroisoquinoline with benzoic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial for optimizing the production process.
化学反应分析
Types of Reactions
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 5-oxo-1,2-dihydroisoquinoline derivatives.
Reduction: Formation of 5-hydroxy-1,2-dihydroisoquinoline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The isoquinoline ring system may also contribute to the compound’s ability to interact with nucleic acids or proteins, influencing various biological pathways.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.
3,4-Dihydroisoquinolin-2-ylsulfonylbenzoic acids: These compounds have a similar isoquinoline core but differ in the substituents attached to the aromatic ring.
Uniqueness
3-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is unique due to its specific arrangement of functional groups and the presence of both a benzoic acid moiety and an isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
656234-40-1 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC 名称 |
3-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO4/c18-13-6-2-5-11-14(13)12(8-17-15(11)19)9-3-1-4-10(7-9)16(20)21/h1-8,18H,(H,17,19)(H,20,21) |
InChI 键 |
MOKJFVOIBFEAGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)





![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
![9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)

